molecular formula C27H39N3O2 B2393421 N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide CAS No. 922034-27-3

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide

Cat. No. B2393421
CAS RN: 922034-27-3
M. Wt: 437.628
InChI Key: QOKCWIUMQJRQFY-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H39N3O2 and its molecular weight is 437.628. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities : A study on adamantane-isothiourea hybrid derivatives, related to the chemical structure of interest, demonstrated potent broad-spectrum antibacterial activity against certain pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, these compounds exhibited potent hypoglycemic activity in streptozotocin-induced diabetic rats, indicating their potential in managing diabetes and infectious diseases (Al-Wahaibi et al., 2017).

Potential for Radioligand Development : Research involving N-[methyl-11C] methylated quinoline-2-carboxamide derivatives, which share structural motifs with the compound of interest, highlighted their potential as radioligands for the non-invasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These findings suggest applications in diagnostic imaging and neuroscience research (Matarrese et al., 2001).

Antimycobacterial Activities : Adamantane derivatives have shown promising antimycobacterial activities against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This suggests their potential as novel therapeutic agents in the treatment of tuberculosis, a major global health concern (Monga et al., 2004).

Catalytic and Fluorescence Properties : Zn(II) complexes involving adamantane and quinoline moieties demonstrated significant catalytic activity in transesterification reactions and exhibited intense fluorescence bands. Such properties indicate their potential applications in materials science, catalysis, and as fluorescence probes in analytical chemistry (Rehman et al., 2019).

Polyamide Synthesis : Adamantane derivatives have been utilized in the synthesis of new polyamides, exhibiting medium inherent viscosities and significant thermal stability. These materials are of interest for various industrial applications, including high-performance polymers and advanced materials (Chern et al., 1998).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O2/c1-29-6-2-3-22-14-23(4-5-24(22)29)25(30-7-9-32-10-8-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h4-5,14,19-21,25H,2-3,6-13,15-18H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKCWIUMQJRQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide

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